4-Fluoro-3-isobutoxybenzaldehyde

Description

Significance of Fluorinated Benzaldehydes in Organic Synthesis and Medicinal Chemistry

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.net In medicinal chemistry, fluorination is a widely used strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.netnih.gov Fluorinated benzaldehydes, in particular, serve as crucial building blocks for a wide range of pharmaceuticals and agrochemicals. google.com

The presence of a fluorine atom can block sites of metabolism, leading to a longer biological half-life of a drug. researchgate.net Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for a drug's interaction with its biological target. researchgate.net The strategic placement of fluorine on a benzaldehyde (B42025) ring can also direct further chemical modifications, allowing for the synthesis of complex molecular architectures. acs.org

The versatility of fluorinated benzaldehydes extends to their use in the development of new synthetic methodologies. acs.org They are often employed as substrates in reactions exploring new ways to form carbon-fluorine bonds or to introduce fluorine-containing groups into molecules. nih.govorganic-chemistry.org

Overview of the Molecular Architecture and its Synthetic Precursors

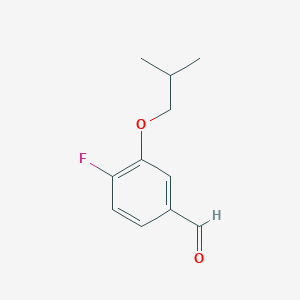

The molecular structure of 4-Fluoro-3-isobutoxybenzaldehyde consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO), a fluorine atom at the fourth position, and an isobutoxy group (-OCH2CH(CH3)2) at the third position. This specific arrangement of functional groups imparts unique reactivity and properties to the molecule.

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C11H13FO2 |

| Molecular Weight | 196.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | OYJUUYKZFWNVGB-UHFFFAOYSA-N |

| Physical Form | Solid or liquid |

| Purity | 95% |

| This data is compiled from multiple sources for reference. sigmaaldrich.com |

The synthesis of this compound typically involves the reaction of a precursor molecule, such as 3-fluoro-4-hydroxybenzaldehyde (B106929), with an isobutylating agent. ossila.com Another potential synthetic route could involve the formylation of a corresponding fluorinated and isobutoxylated benzene derivative. google.com The choice of synthetic precursors and reaction conditions is crucial for achieving a high yield and purity of the final product. For instance, the synthesis of a similar compound, 4-(3-Fluorbenzyloxy)benzaldehyde, is achieved by reacting 4-hydroxybenzaldehyde (B117250) with 3-fluorobenzyl chloride in the presence of a base. ontosight.aichemicalbook.com

Contextualization within Current Chemical Research Trends

The study and application of benzaldehyde derivatives are a significant area of current chemical research. markwideresearch.comtransparencymarketresearch.comreportsanddata.com There is a growing demand for these compounds in various industries, including pharmaceuticals, fragrances, and agrochemicals. reanin.com A key trend is the development of more efficient and sustainable methods for their synthesis, often employing "green chemistry" principles and novel catalysts. markwideresearch.com

Within this broader context, research on fluorinated benzaldehydes like this compound is particularly active. The unique properties conferred by fluorine make these compounds highly sought after for the development of new drugs and materials. nih.govnih.gov For example, 4-Fluoro-3-(trifluoromethyl)benzaldehyde is a crucial intermediate in the synthesis of certain anti-inflammatory and anti-cancer drugs.

Furthermore, there is a significant research focus on understanding the metabolic pathways of fluorinated compounds. acs.orgacs.org This knowledge is vital for designing safer and more effective drugs. The ongoing exploration of the biological activities of various benzaldehyde derivatives continues to uncover new potential applications, ensuring that compounds like this compound will remain relevant in chemical research for the foreseeable future. transparencymarketresearch.com The use of advanced analytical techniques and theoretical modeling is also helping researchers to better understand and predict the properties of these molecules. transparencymarketresearch.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8(2)7-14-11-5-9(6-13)3-4-10(11)12/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKIXIIEAROFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Fluoro 3 Isobutoxybenzaldehyde

Classical Approaches to Substituted Benzaldehydes

The traditional synthesis of 4-Fluoro-3-isobutoxybenzaldehyde often relies on well-established reactions that are fundamental to organic chemistry. These methods typically involve the formation of the ether linkage and the introduction of the aldehyde group in separate, sequential steps.

Etherification of Fluorinated Hydroxybenzaldehydes with Isobutyl Halides

A primary and straightforward method for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the etherification of a fluorinated hydroxybenzaldehyde, most commonly 4-fluoro-3-hydroxybenzaldehyde (B26538), with an isobutyl halide, such as isobutyl bromide. The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of the phenol (B47542), forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the isobutyl halide, displacing the halide and forming the desired ether linkage.

Common bases used for this transformation include potassium carbonate and sodium hydroxide (B78521). The choice of solvent is also critical, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) often being employed to facilitate the reaction. For instance, the reaction of 4-hydroxybenzaldehyde (B117250) with 3-fluorobenzyl bromide in the presence of potassium carbonate and acetone is a known method for synthesizing related compounds. chemicalbook.com

Formylation Reactions of Substituted Fluorophenols or Fluoromethoxybenzenes

Another classical approach involves the introduction of the aldehyde group onto a pre-existing fluorinated aromatic ring that already contains the isobutoxy group. This is achieved through formylation reactions. Several named reactions can be employed for this purpose, including the Vilsmeier-Haack, Gattermann, and Duff reactions. youtube.com

The Vilsmeier-Haack reaction, for example, uses a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF) to generate a Vilsmeier reagent, which acts as the formylating agent. youtube.com This electrophile then attacks the electron-rich aromatic ring of a compound like 1-fluoro-2-isobutoxybenzene to introduce the aldehyde group, typically at the position para to the activating isobutoxy group. The regioselectivity of this electrophilic aromatic substitution is guided by the directing effects of the fluorine and isobutoxy substituents.

Advanced Synthetic Transformations for Aryl Fluorides and Aldehydes

More contemporary synthetic strategies offer greater control and efficiency in the preparation of highly substituted aromatic compounds like this compound. These methods often involve the regioselective functionalization of complex aromatic systems and the conversion of readily available starting materials.

Regioselective Functionalization of Fluorinated Aromatic Systems

The precise introduction of substituents onto a fluorinated aromatic ring is a key challenge in organic synthesis. The electronic properties of the fluorine atom, being highly electronegative yet a weak ortho-, para-director in electrophilic aromatic substitutions, can lead to mixtures of isomers. However, modern catalytic systems and a deeper understanding of reaction mechanisms have enabled more selective functionalizations.

For instance, the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on polyfluorinated aromatic compounds can be highly predictable. nih.gov While not a direct synthesis of this compound, these principles can be applied to the synthesis of its precursors. The ability to selectively replace a fluorine atom or another leaving group on a polysubstituted benzene (B151609) ring with an isobutoxy group is a powerful tool.

Conversion Pathways from Related Fluorinated Benzaldehyde (B42025) Analogues

A versatile approach to synthesizing this compound involves the chemical modification of other, more readily accessible, 4-fluorobenzaldehyde (B137897) derivatives. This strategy leverages the existing benzaldehyde framework and focuses on the introduction or modification of the substituent at the 3-position.

From 4-Fluoro-3-hydroxybenzaldehyde: As mentioned in the classical etherification method, this is a primary precursor. The hydroxyl group provides a convenient handle for introducing the isobutoxy group via a Williamson ether synthesis. 3-Fluoro-4-hydroxybenzaldehyde (B106929) is a known compound that can be synthesized from 2-fluorophenol (B130384). prepchem.comossila.com

From 4-Fluoro-3-nitrobenzaldehyde (B1361154): The synthesis from this nitro compound would involve a two-step process. First, the nitro group needs to be reduced to an amino group. This is commonly achieved using reducing agents such as tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. The resulting 3-amino-4-fluorobenzaldehyde (B581184) can then be converted to the corresponding phenol (4-fluoro-3-hydroxybenzaldehyde) via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by hydrolysis. Subsequently, the etherification with an isobutyl halide can be performed as described previously. 4-Fluoro-3-nitrobenzaldehyde itself can be prepared by the nitration of 4-fluorobenzaldehyde. google.comsigmaaldrich.com

From 4-Fluoro-3-iodobenzaldehyde: This iodo-substituted benzaldehyde offers a versatile starting point for introducing the isobutoxy group through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination-type reaction with isobutanol. The Ullmann reaction, in particular, is a classic method for forming aryl ethers. 4-Fluoro-3-iodobenzaldehyde can be synthesized from 4-fluoro-3-iodotoluene. chemicalbook.comsigmaaldrich.comnih.govsynquestlabs.com

Modern Synthetic Techniques and Process Optimization

The chemical industry continuously seeks to improve synthetic efficiency, reduce waste, and enhance safety. Modern techniques such as flow chemistry and microwave-assisted synthesis can be applied to the synthesis of this compound to potentially improve yields, reduce reaction times, and allow for better control over reaction parameters.

Process optimization is also a critical aspect. For large-scale production, factors such as the cost and availability of starting materials, the efficiency of each synthetic step, and the ease of purification are paramount. For example, in the Gattermann-Koch reaction for producing 4-fluorobenzaldehyde, process improvements have focused on managing by-products and optimizing reaction conditions for industrial-scale synthesis. google.com Similar principles of process optimization would be applied to the multi-step synthesis of this compound to ensure a commercially viable process. nih.gov

Below is a table summarizing the key synthetic precursors and their conversion pathways to this compound.

| Starting Material | Key Transformation(s) | Reagents and Conditions |

| 4-Fluoro-3-hydroxybenzaldehyde | Williamson Ether Synthesis | Isobutyl bromide, K₂CO₃, Acetone |

| 4-Fluoro-3-nitrobenzaldehyde | 1. Reduction of nitro group2. Diazotization and hydrolysis3. Williamson Ether Synthesis | 1. SnCl₂ or Fe/HCl2. NaNO₂, H₂SO₄, H₂O3. Isobutyl bromide, K₂CO₃ |

| 4-Fluoro-3-iodobenzaldehyde | Ullmann Condensation or Buchwald-Hartwig Etherification | Isobutanol, Cu catalyst or Pd catalyst with appropriate ligand and base |

| 1-Fluoro-2-isobutoxybenzene | Formylation (e.g., Vilsmeier-Haack) | POCl₃, DMF |

Synthesis and Characterization of Key Precursors and Intermediates

The primary and most direct synthetic route to this compound involves the Williamson ether synthesis, starting from 4-fluoro-3-hydroxybenzaldehyde. An alternative, though less common, approach is the formylation of 1-fluoro-2-isobutoxybenzene.

Synthesis of 4-Fluoro-3-hydroxybenzaldehyde:

This key precursor can be synthesized through various methods. One common route is the Reimer-Tiemann reaction of 2-fluorophenol, which introduces a formyl group ortho to the hydroxyl group. Another approach involves the oxidation of 4-fluoro-3-hydroxytoluene. The characterization of this intermediate is crucial to ensure its purity before proceeding to the next step.

Table 1: Plausible Synthesis of 4-Fluoro-3-hydroxybenzaldehyde

| Reactant(s) | Reagents and Conditions | Product |

| 2-Fluorophenol | 1. NaOH, Chloroform 2. Acidification | 4-Fluoro-3-hydroxybenzaldehyde |

Synthesis of 1-Fluoro-2-isobutoxybenzene:

This intermediate can be prepared by the Williamson ether synthesis from 2-fluorophenol and an isobutyl halide.

Table 2: Plausible Synthesis of 1-Fluoro-2-isobutoxybenzene

| Reactant(s) | Reagents and Conditions | Product |

| 2-Fluorophenol, Isobutyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 1-Fluoro-2-isobutoxybenzene |

Williamson Ether Synthesis of this compound:

The most direct synthesis involves the reaction of 4-fluoro-3-hydroxybenzaldehyde with an isobutyl halide (e.g., isobutyl bromide or chloride) in the presence of a base.

Table 3: Plausible Williamson Ether Synthesis of this compound

| Reactant(s) | Reagents and Conditions | Product |

| 4-Fluoro-3-hydroxybenzaldehyde, Isobutyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF or Acetonitrile), optional PTC | This compound |

Formylation of 1-Fluoro-2-isobutoxybenzene:

An alternative route involves the introduction of a formyl group onto the 1-fluoro-2-isobutoxybenzene ring. Common formylation methods include the Vilsmeier-Haack reaction nrochemistry.comorganic-chemistry.orgchemistrysteps.com or the Duff reaction. wikipedia.org The directing effects of the fluoro and isobutoxy groups will influence the position of formylation.

Table 4: Plausible Formylation of 1-Fluoro-2-isobutoxybenzene

| Reactant | Reagents and Conditions | Product |

| 1-Fluoro-2-isobutoxybenzene | Vilsmeier reagent (POCl₃, DMF) followed by hydrolysis | This compound |

Characterization:

The final product, this compound, along with its precursors, would be characterized using a suite of analytical techniques to confirm their structure and purity. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the chemical structure by providing information about the chemical environment of the protons and carbon atoms.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and can be used for purification.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl group of the aldehyde and the C-O-C stretch of the ether.

Chemical Reactivity and Derivatization of 4 Fluoro 3 Isobutoxybenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a key site for chemical modifications, enabling oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidation to Carboxylic Acids

The aldehyde group of 4-fluoro-3-isobutoxybenzaldehyde can be oxidized to the corresponding carboxylic acid, 4-fluoro-3-isobutoxybenzoic acid. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion. For instance, oxidation of similar substituted benzaldehydes has been successfully carried out using reagents like potassium permanganate (B83412) or chromic acid. orgsyn.org The resulting 4-fluoro-3-isobutoxybenzoic acid is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The general transformation is depicted below:

Reaction Scheme: Oxidation of this compound

Reduction to Corresponding Alcohols

The aldehyde functionality can be readily reduced to a primary alcohol, yielding (4-fluoro-3-isobutoxyphenyl)methanol. This reduction can be accomplished using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride. For example, the reduction of the related compound 4-fluoro-3-phenoxybenzaldehyde (B1330021) to (4-fluoro-3-phenoxyphenyl)methanol (B1590237) has been achieved using sodium borohydride in ethanol (B145695) or lithium aluminum hydride in diethyl ether. prepchem.comprepchem.com

Reaction Scheme: Reduction of this compound

Nucleophilic Addition Reactions (e.g., Schiff Base Formation)

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. A prominent example of this is the reaction with primary amines to form Schiff bases (imines). uitm.edu.my This condensation reaction involves the formation of a carbon-nitrogen double bond. uitm.edu.myderpharmachemica.com The reaction is typically catalyzed by an acid or a base and often involves the removal of water to drive the equilibrium towards the product. tandfonline.com Schiff bases derived from substituted benzaldehydes are a significant class of compounds with a wide range of applications. researchgate.netmdpi.com

The general reaction for Schiff base formation is as follows:

Reaction Scheme: Schiff Base Formation

Condensation Reactions (e.g., Claisen-Schmidt Condensation)

This compound, lacking α-hydrogens, can participate in Claisen-Schmidt condensations with ketones or other aldehydes that do possess α-hydrogens. wikipedia.org This base-catalyzed reaction is a type of crossed aldol (B89426) condensation that leads to the formation of α,β-unsaturated ketones, commonly known as chalcones. rltsc.edu.innih.gov These reactions are pivotal in the synthesis of various biologically active compounds. researchgate.net For instance, the condensation of 4-fluorobenzaldehyde (B137897) with acetone (B3395972) has been studied to produce chalcone (B49325) analogs. magritek.commagritek.com

The Claisen-Schmidt condensation between this compound and a ketone (e.g., acetophenone) would proceed as follows:

Reaction Scheme: Claisen-Schmidt Condensation

Transformations Involving the Fluorine Substituent

The fluorine atom on the aromatic ring can also be a site of chemical transformation, most notably through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions (SNAr)

The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, can be displaced by various nucleophiles. masterorganicchemistry.com The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and/or para to the leaving group generally accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. nih.govyoutube.com In this compound, the aldehyde group, being electron-withdrawing, can activate the fluorine atom towards nucleophilic attack.

SNAr reactions are a powerful tool for introducing a wide range of functional groups onto an aromatic ring. For example, studies have shown the displacement of fluorine from fluoroarenes by various nucleophiles such as amines, azoles, and carboxylic acids under different reaction conditions, sometimes facilitated by photoredox catalysis. nih.gov

A general representation of an SNAr reaction on this compound is shown below, where "Nu" represents a nucleophile:

Reaction Scheme: Nucleophilic Aromatic Substitution (SNAr)

Reactivity in Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom and the aromatic ring of this compound make it a suitable substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. wikipedia.orglibretexts.org While the fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution, its presence can influence the reactivity of the C-F bond in palladium-catalyzed processes. mdpi.commdpi.comresearchgate.net The Suzuki-Miyaura reaction is widely used to create biaryl structures, polyolefins, and styrenes. wikipedia.org The catalytic cycle typically involves an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. libretexts.org The reaction is sensitive to the choice of catalyst, ligands, and base. organic-chemistry.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction is a cornerstone of C-C bond formation. researchgate.net this compound, possessing an aromatic C-F bond, could potentially participate in Heck-type reactions, particularly with advancements in catalyst design that enable the activation of less reactive C-F bonds. mdpi.comnih.gov The success of such a reaction would depend on the specific catalyst system and reaction conditions employed. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org It has become a vital method for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.orgyoutube.com The reaction's development has led to catalyst systems that can couple a wide variety of amines with aryl halides under increasingly mild conditions. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and reductive elimination to give the aryl amine product. libretexts.orgyoutube.com The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for high efficiency. youtube.com

Modifications of the Isobutoxy Group

The isobutoxy group in this compound can be chemically altered, providing another avenue for creating new derivatives.

Dealkylation and Re-etherification Strategies

Dealkylation, the cleavage of the ether bond to reveal the corresponding phenol (B47542) (4-fluoro-3-hydroxybenzaldehyde), is a common transformation. This can be achieved using various reagents, such as strong acids or Lewis acids. The resulting phenol can then be re-etherified with different alkylating agents to introduce a variety of new alkoxy groups, thereby modifying the steric and electronic properties of the molecule. This two-step strategy allows for the synthesis of a library of analogues with diverse ether side chains.

Functionalization of the Isobutyl Chain

Direct functionalization of the isobutyl chain offers a more direct route to novel derivatives. researchgate.net While challenging, methods for C-H activation and functionalization could potentially be applied to introduce new functional groups onto the isobutyl moiety. rsc.org This could include hydroxylation, amination, or further branching, leading to compounds with altered physical and biological properties. The isobutyl group is a common hydrophobic moiety in drug molecules. researchgate.netyoutube.com

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is crucial for exploring structure-activity relationships in various applications.

Ring-Substituted Analogues

Introducing additional substituents onto the aromatic ring can significantly impact the molecule's properties. beilstein-journals.org This can be achieved through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents (the activating isobutoxy group and the deactivating but ortho-, para-directing fluorine and aldehyde groups) would need to be carefully considered. Alternatively, analogues can be synthesized from already substituted starting materials. For instance, starting with a different substituted fluorophenol and performing the etherification and formylation steps would lead to a variety of ring-substituted analogues.

Side-Chain Modified Derivatives

Modifications to the aldehyde group represent a primary route to a wide array of derivatives.

Oxidation: The aldehyde can be oxidized to a carboxylic acid (4-fluoro-3-isobutoxybenzoic acid), which can then be converted to esters, amides, and other acid derivatives.

Reduction: Reduction of the aldehyde yields the corresponding alcohol (4-fluoro-3-isobutoxybenzyl alcohol).

Reductive Amination: Reaction with an amine in the presence of a reducing agent leads to the formation of a secondary or tertiary amine. For example, the synthesis of Pimavanserin involves the reductive alkylation of a urea (B33335) derivative with 4-isobutoxybenzaldehyde. google.com

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Wittig reaction to form alkenes or the Henry reaction to form nitroalcohols.

These transformations allow for the introduction of a wide range of functional groups, each imparting unique chemical properties to the resulting molecule.

Advanced Spectroscopic and Analytical Characterization of 4 Fluoro 3 Isobutoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 4-Fluoro-3-isobutoxybenzaldehyde, distinct signals corresponding to the aldehydic proton, the aromatic protons, and the isobutoxy group protons are observed.

The aldehydic proton typically appears as a singlet in the downfield region of the spectrum, around 9.8-10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The isobutoxy group gives rise to a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons, with their chemical shifts and coupling constants being characteristic of the isobutyl moiety.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.88 | s | - | 1H | CHO |

| 7.55 | dd | 8.4, 2.0 | 1H | Ar-H |

| 7.49 | ddd | 8.4, 4.5, 2.0 | 1H | Ar-H |

| 7.20 | t | 8.4 | 1H | Ar-H |

| 3.85 | d | 6.5 | 2H | OCH₂ |

| 2.10 | m | 6.7 | 1H | CH(CH₃)₂ |

| 1.02 | d | 6.7 | 6H | C(CH₃)₂ |

Note: This is a hypothetical data table for illustrative purposes.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for the aldehydic carbon, the aromatic carbons (with their chemical shifts influenced by the fluorine and isobutoxy substituents), and the carbons of the isobutoxy group. The carbon attached to the fluorine atom will appear as a doublet due to ¹J C-F coupling.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | C-F Coupling (J) Hz | Assignment |

| 191.5 | - | CHO |

| 164.2 | d, J = 252 | C-F |

| 154.8 | d, J = 12 | C-O |

| 132.5 | - | Ar-C |

| 128.0 | d, J = 5 | Ar-CH |

| 117.5 | d, J = 21 | Ar-CH |

| 115.0 | d, J = 2 | Ar-CH |

| 75.1 | - | OCH₂ |

| 28.2 | - | CH(CH₃)₂ |

| 19.2 | - | C(CH₃)₂ |

Note: This is a hypothetical data table for illustrative purposes.

Fluorine-19 NMR (¹⁹F) is a powerful technique for compounds containing fluorine. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. The ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom, likely a multiplet due to coupling with the neighboring aromatic protons. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or their derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) reveals correlations between coupled protons, helping to establish the connectivity of proton networks within the molecule, such as the protons within the isobutoxy group and the coupling between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, for instance, correlating the aldehydic proton to the aromatic ring carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₁H₁₃FO₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Measured Exact Mass |

| [M+H]⁺ | 197.0972 | 197.0975 |

Note: This is a hypothetical data table for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound and identifying any volatile impurities. In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that acts as a molecular fingerprint.

For this compound, the primary peak in the chromatogram would correspond to the parent molecule. The purity can be determined by integrating the area of this peak and comparing it to the total area of all detected peaks. Common volatile impurities in benzaldehyde (B42025) derivatives can include residual starting materials from synthesis, by-products from side reactions, or degradation products like benzoic acid, which can form upon oxidation. wikipedia.org For instance, the presence of benzal chloride or nitrobenzene (B124822) has been detected as impurities in benzaldehyde. nih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. These patterns arise from the cleavage of the isobutoxy group, the aldehyde group, and the aromatic ring, providing definitive structural confirmation. The use of high-resolution mass spectrometry can further enhance the confidence in compound identification by providing highly accurate mass measurements. lcms.cz

Table 1: Hypothetical GC-MS Data for this compound Analysis

| Retention Time (min) | Compound Identity | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Purity (%) |

| 12.5 | This compound | 196.22 | 167, 139, 111, 75 | 99.5 |

| 8.2 | Isobutanol | 74.12 | 56, 43, 31 | 0.2 |

| 15.1 | 4-Fluoro-3-hydroxybenzaldehyde (B26538) | 140.11 | 111, 83 | 0.3 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Complex Mixture Analysis

While GC-MS is excellent for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of non-volatile, thermally labile, and more complex mixtures that may be associated with this compound or its derivatives. researchgate.netusda.gov LC-MS separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. The eluent from the LC is then introduced into the mass spectrometer, typically using an ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). usda.gov

This technique is particularly useful for analyzing reaction mixtures during the synthesis of this compound to monitor the formation of the product and the presence of non-volatile intermediates or by-products. For example, if this benzaldehyde is used in the synthesis of larger, more complex molecules, LC-MS would be the method of choice to track the reaction's progress and characterize the final products. researchgate.net The majority of carbonyl-containing metabolites are polar and non-volatile, often requiring derivatization for GC analysis, a step that can sometimes be avoided with LC-MS. nih.gov

Modern LC-MS/MS methods, which involve tandem mass spectrometry, offer enhanced selectivity and sensitivity for the detection and quantification of specific compounds in complex matrices. researchgate.net This is crucial for identifying trace-level impurities or characterizing the metabolites of this compound in biological studies.

Table 2: Potential Applications of LC-MS in the Analysis of this compound Chemistry

| Application | Target Analytes | Ionization Mode | Expected Information |

| Reaction Monitoring | Starting materials, intermediates, product | ESI or APCI | Conversion efficiency, by-product formation |

| Analysis of Derivatives | Larger, non-volatile derivatives | ESI | Molecular weight confirmation, structural fragments |

| Impurity Profiling | Non-volatile impurities, polymers | ESI or APCI | Identification and quantification of impurities |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. copbela.org For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its structure.

The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, which for aromatic aldehydes typically appears in the range of 1685-1705 cm⁻¹. pressbooks.publibretexts.org The conjugation of the carbonyl group with the aromatic ring lowers this frequency compared to saturated aldehydes. libretexts.org The aldehyde C-H stretch is also a key diagnostic feature, often showing two weak bands around 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. pressbooks.publibretexts.org

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, typically seen in the 1400-1600 cm⁻¹ region. orgchemboulder.comlumenlearning.com The ether linkage (C-O-C) of the isobutoxy group will show a strong stretching absorption in the fingerprint region, generally between 1000-1300 cm⁻¹. lmu.edu The C-F bond stretch will also appear as a strong band in the fingerprint region, typically between 1000-1400 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1685-1705 | Strong |

| Aldehyde (C-H) | Stretch | 2700-2760, 2800-2860 | Weak to Medium |

| Aromatic (C-H) | Stretch | 3000-3100 | Medium |

| Aromatic (C=C) | Ring Stretch | 1400-1600 | Medium to Strong |

| Ether (C-O-C) | Stretch | 1000-1300 | Strong |

| Fluoro (C-F) | Stretch | 1000-1400 | Strong |

| Alkyl (C-H) | Stretch | 2850-2960 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It provides information about molecular vibrations, particularly those that involve a change in polarizability. For aromatic compounds like this compound, Raman spectroscopy is especially useful for characterizing the vibrations of the benzene (B151609) ring.

The Raman spectrum of a benzaldehyde derivative will show a strong band corresponding to the C=O stretch, similar to the IR spectrum. However, the C=C stretching vibrations of the aromatic ring are often more intense in the Raman spectrum than in the IR spectrum. royalsocietypublishing.org A prominent feature in the Raman spectra of many benzene derivatives is the ring-breathing mode, which appears as a strong, sharp band. royalsocietypublishing.org

Table 4: Expected Raman Shifts for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1680-1700 | Medium to Strong |

| Aromatic (C=C) | Ring Stretch | ~1600 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| Alkyl (C-H) | Stretch | 2850-2960 | Medium |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, the principles of this technique and data from related structures provide insight into what might be expected.

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, as well as the characterization of intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing. nih.gov

Single Crystal X-ray Diffraction Analysis of Related Benzaldehyde Oximes

While direct crystallographic data on this compound is elusive, studies on related benzaldehyde derivatives, including their oximes, offer valuable structural parallels. Benzaldehyde oximes are derivatives formed by the reaction of benzaldehydes with hydroxylamine. X-ray diffraction studies on such derivatives reveal detailed information about their molecular conformation and supramolecular assembly. nih.gov

For example, crystal structures of various substituted benzaldehyde oximes would likely show that the molecule is nearly planar, with the oxime group adopting a specific orientation relative to the benzene ring. The crystal packing would be stabilized by a network of intermolecular interactions. In the case of a hypothetical this compound oxime, one would expect to observe hydrogen bonds involving the oxime's hydroxyl group, as well as potential weak interactions involving the fluorine atom and the isobutoxy group. The analysis of these interactions is crucial for understanding the solid-state properties of the material. nih.gov

Table 5: Illustrative Crystallographic Parameters from a Hypothetical Benzaldehyde Derivative

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the unit cell | Monoclinic |

| Space Group | The specific symmetry elements of the crystal | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | a=8.5, b=12.1, c=9.3, β=105° |

| Key Bond Length (C=O) | The length of the carbonyl bond | ~1.21 Å |

| Key Bond Angle (C-C-C) | An angle within the benzene ring | ~120° |

| Intermolecular Interactions | Types of non-covalent bonds present | Hydrogen bonds, C-H···π interactions |

Chromatographic Purity and Separation Methods

Chromatographic techniques are paramount for assessing the purity of this compound and for the separation of this compound from its potential impurities, which may include starting materials, by-products, or degradation products. The polarity of the molecule, imparted by the aldehyde, fluoro, and isobutoxy groups, dictates its retention behavior in chromatographic systems.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, is the most common mode for such analyses.

The quantitative determination of this compound typically involves developing a robust and validated HPLC method. Key parameters that require optimization include the column chemistry, mobile phase composition (including organic modifier and pH), flow rate, and detector wavelength. The presence of the aromatic ring and the aldehyde group allows for strong UV absorbance, making a UV detector a suitable choice for detection.

For accurate quantification, a calibration curve is established by analyzing a series of standard solutions of known concentrations. The linearity of the method, its accuracy, precision (repeatability and intermediate precision), and limits of detection (LOD) and quantitation (LOQ) are critical validation parameters. In some cases, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance detection sensitivity, especially for trace-level analysis. nih.govresearchgate.net

A typical RP-HPLC method for the analysis of a substituted benzaldehyde like this compound would involve a C18 column and a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with varying polarities.

Below is a representative data table outlining typical HPLC conditions for the analysis of a substituted benzaldehyde.

Table 1: Representative HPLC Parameters for Quantitative Analysis of a Substituted Benzaldehyde

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (RT) | ~ 8.5 min (for a representative compound) |

The performance of such a method would be evaluated through validation studies, with typical results summarized in the following table.

Table 2: Representative HPLC Method Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (RSD%) | < 2% |

In drug discovery and process development, the ability to analyze a large number of samples quickly is crucial. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. UPLC systems utilize columns packed with sub-2 µm particles, which allows for much faster separations without compromising efficiency. waters.com

For the high-throughput analysis of this compound and its derivatives, a UPLC method would be developed to significantly reduce the analysis time per sample. This is particularly valuable in screening libraries of compounds or for real-time monitoring of chemical reactions. nih.gov The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures.

A UPLC method for this compound would likely employ a short column with small particles and a fast gradient. The reduced run time allows for a dramatic increase in sample throughput. When coupled with a mass spectrometer (UPLC-MS), this technique becomes a powerful tool for both quantification and structural confirmation, which is invaluable in high-throughput screening where rapid identification of hits is essential. chromatographyonline.comnih.gov

The following table illustrates typical UPLC conditions that could be applied for the high-throughput analysis of a compound like this compound.

Table 3: Representative UPLC Parameters for High-Throughput Analysis

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B in 2 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm and/or Mass Spectrometry (MS) |

| Injection Volume | 2 µL |

| Analysis Time | < 3 minutes per sample |

The move from HPLC to UPLC can result in a significant increase in laboratory productivity. For instance, an analysis that takes 15 minutes by HPLC could potentially be reduced to under 3 minutes by UPLC, allowing for a five-fold or greater increase in the number of samples analyzed in the same timeframe. waters.com This is a critical advantage in environments where large numbers of samples are generated, such as in combinatorial chemistry or metabolic profiling studies.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 3 Isobutoxybenzaldehyde

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational landscape of flexible molecules like 4-fluoro-3-isobutoxybenzaldehyde. These methods provide valuable information on the molecule's preferred shapes and the energy barriers between different conformations.

Conformational Analysis of Flexible Substituents (e.g., Isobutoxy Group)

The aldehyde group's orientation relative to its ortho-substituent (the isobutoxy group in this case) is also a key conformational feature. In ortho-substituted benzaldehydes, the aldehyde group can exist in an s-cis or s-trans conformation. ias.ac.in The relative stability of these conformers is determined by a balance of steric and electronic effects. For instance, o-hydroxybenzaldehyde exists exclusively in the s-cis form due to strong intramolecular hydrogen bonding. ias.ac.in In the absence of such strong interactions, steric hindrance between the aldehyde group and the ortho-substituent often dictates the preferred conformation. imperial.ac.uk In some cases, a significant population difference between conformers can be rationalized by analyzing the crystal packing energies, where intermolecular interactions like hydrogen bonds stabilize one conformer over another. researchgate.net

Molecular mechanics calculations can be employed to estimate the potential energy of different conformers, providing a quantitative measure of their relative stabilities. Dynamics simulations further allow for the exploration of the conformational space over time, revealing the dynamic equilibrium between different shapes.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and properties of molecules. These methods are essential for a precise understanding of this compound.

Electronic Structure, Charge Distribution, and Electrostatic Potential Analysis

The electronic properties of this compound are governed by the interplay of its substituents: the electron-withdrawing aldehyde and fluoro groups, and the electron-donating isobutoxy group. The aldehyde group, in particular, withdraws electron density from the benzene (B151609) ring through resonance, which influences the reactivity of the aromatic system. vaia.com

Quantum chemical calculations can provide a detailed picture of this electronic landscape. The calculated charge distribution reveals the partial positive and negative charges on each atom, highlighting regions of the molecule that are electron-rich or electron-poor. The electrostatic potential map visually represents these charge distributions, indicating sites susceptible to electrophilic or nucleophilic attack.

For substituted benzaldehydes, various electronic and steric descriptors can be calculated to quantify the properties of the benzene ring and the aldehyde group. researchgate.netresearchgate.net These descriptors are valuable for developing quantitative structure-property relationships.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Quantum chemical methods are widely used to predict spectroscopic properties, such as NMR chemical shifts. These predictions are invaluable for confirming molecular structures and interpreting experimental spectra. For fluorinated aromatic compounds, specific scaling factors can be applied to computationally derived values to improve the accuracy of predicted 19F NMR chemical shifts. researchgate.netnih.gov Similarly, methods have been developed for the accurate prediction of 1H and 13C NMR chemical shifts in organic molecules. idc-online.comliverpool.ac.uk

For this compound, theoretical calculations can predict the chemical shifts for the fluorine, proton, and carbon nuclei. These predicted values can then be compared with experimental data to validate the assigned structure.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathway.

For benzaldehyde (B42025) derivatives, reactions can involve the aldehyde functional group or the aromatic ring. For example, studies on the photosensitized reactions of benzaldehyde oximes have shown that the reaction can proceed via an electron-transfer mechanism, particularly when the oxidation potential of the oxime is favorable. nih.gov The presence of electron-accepting or electron-donating substituents on the benzene ring can influence the reaction pathway. nih.gov

For this compound, theoretical studies could investigate various potential reactions, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution. By calculating the activation energies for different pathways, the most likely reaction mechanism can be determined.

Chemoinformatics and Database Mining for Structural Analogues

Chemoinformatics and database mining are powerful approaches for identifying and analyzing structurally similar compounds. By searching chemical databases, a wealth of information on known analogues of this compound can be retrieved. This information can be used to infer the properties and potential biological activities of the target compound.

Several structural analogues of this compound are documented in public databases like PubChem. These include:

4-Fluoro-3-phenoxybenzaldehyde (B1330021): This compound shares the fluoro and benzaldehyde moieties but has a phenoxy group instead of an isobutoxy group. nih.gov

4-Isobutylbenzaldehyde: This analogue lacks the fluorine and the ether linkage, having an isobutyl group directly attached to the ring. nih.gov

4-Fluoro-3-iodobenzaldehyde: Here, the isobutoxy group is replaced by an iodine atom. nih.gov

4-Fluoro-3-methoxybenzaldehyde: This compound has a smaller methoxy (B1213986) group in place of the isobutoxy group. sigmaaldrich.com

By comparing the known properties of these and other analogues, it is possible to make educated predictions about the characteristics of this compound.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

4-Fluoro-3-isobutoxybenzaldehyde as a Versatile Building Block

This compound serves as a fundamental component in the construction of more complex chemical structures, leveraging the reactivity of its aldehyde group and the specific properties imparted by the fluorine and isobutoxy substituents on the benzene (B151609) ring.

The chemical architecture of this compound, featuring a reactive aldehyde functional group, makes it a valuable precursor in a variety of organic reactions. The aldehyde can readily participate in nucleophilic additions and condensations, which are foundational transformations for building intricate molecular frameworks. While specific examples detailing the synthesis of complex molecules directly from this compound are not extensively documented in publicly available literature, the reactivity of the closely related 4-fluoro-3-methylbenzaldehyde highlights the potential of this class of compounds. For instance, 4-fluoro-3-methylbenzaldehyde is recognized as an essential building block in the synthesis of various biologically active compounds due to the enhanced reactivity conferred by its fluorine substitution.

Role of the Fluoro-Isobutoxy-Benzaldehyde Scaffold in Pharmacophore Design

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The fluoro-isobutoxy-benzaldehyde scaffold provides a unique combination of features that can be strategically utilized in the design of new therapeutic agents.

The incorporation of a fluorine atom into a drug candidate can profoundly alter its physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's absorption and distribution. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a drug. In terms of molecular interactions, the fluorine atom can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.

| Property influenced by Fluorine | Effect on Drug Candidate |

| Metabolic Stability | Increased |

| Bioavailability | Potentially Improved |

| Binding Affinity | Can be Enhanced |

| pKa of nearby groups | Altered |

Structure-Activity Relationship (SAR) Studies on Derivatives of this compound

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a series of compounds with their biological activity. While specific SAR studies on derivatives of this compound are not widely reported, general principles can be inferred from studies on other substituted benzaldehydes.

Design and Synthesis of Libraries of Analogues for Biological Evaluation

In modern drug discovery and medicinal chemistry, the synthesis of a single compound is often less impactful than the creation of a compound library. A library consists of a large collection of related molecules, or analogues, that are systematically designed around a core chemical structure, known as a scaffold. This compound serves as an excellent starting scaffold for the generation of such libraries due to its versatile aldehyde functional group and substituted aromatic ring.

The principle behind library synthesis is to explore the chemical space around the parent molecule by introducing a variety of substituents at different positions. This approach, often facilitated by combinatorial chemistry techniques, allows for the rapid generation of hundreds or thousands of compounds for biological screening. researchgate.net For the this compound scaffold, modifications can be systematically introduced at three key positions:

The Aldehyde Group: The aldehyde is highly reactive and can be converted into a wide array of other functional groups. For example, reaction with a collection of primary amines yields a library of imines, while reduction can produce benzyl alcohols, and oxidation can lead to benzoic acids.

The Isobutoxy Group: The isobutoxy chain can be varied in length, branching, or composition to probe the steric and electronic requirements of a potential binding pocket in a biological target.

The Fluoro Group: The fluorine atom can be replaced with other halogens (Cl, Br) or bioisosteric groups (e.g., CN, CF₃), or its position on the ring can be altered to modulate the electronic properties and metabolic stability of the molecule.

These systematic modifications allow researchers to efficiently map the structure-activity relationship (SAR) of the compound series. Polymer-supported synthesis is a common strategy where the scaffold is attached to a solid support (like a bead), enabling the use of excess reagents to drive reactions to completion and simplifying purification, as products are isolated by simple filtration. nih.gov

Below is an interactive table illustrating a hypothetical library design based on the this compound scaffold.

| Scaffold Position | Modification Type | Example Reagents/Products |

| Position 1 (Aldehyde) | Imine Formation | Aniline, Benzylamine, Cyclohexylamine |

| Reductive Amination | Secondary Amines + NaBH(OAc)₃ | |

| Wittig Reaction | Various Phosphonium Ylides | |

| Grignard Reaction | Methylmagnesium Bromide, Phenylmagnesium Bromide | |

| Position 3 (Isobutoxy) | Ether Variation | Methoxy (B1213986), Ethoxy, Benzyloxy, Cyclopentyloxy |

| Position 4 (Fluoro) | Halogen Variation | Chloro, Bromo |

| Bioisosteric Replacement | Cyano (CN), Trifluoromethyl (CF₃) |

Elucidation of Key Structural Elements for Potency and Selectivity

Once a library of analogues has been synthesized and screened for biological activity, the next crucial step is to decipher the structure-activity relationship (SAR). SAR studies aim to identify which molecular features are essential for the compound's potency (strength of effect) and selectivity (ability to interact with a specific target over others).

Key questions addressed in SAR studies for a this compound-based library would include:

Role of the Fluorine: Is the high electronegativity of fluorine essential? Does it act as a hydrogen bond acceptor? Its replacement can lead to a remarkable decrease in activity, indicating its importance. mdpi.com

Influence of the Alkoxy Group: Does the bulky, hydrophobic isobutoxy group contribute to binding affinity through van der Waals interactions? Comparing its activity to smaller (methoxy) or linear (butoxy) analogues helps to define the topology of the binding pocket.

Importance of the Aldehyde: Is the aldehyde group itself necessary, or is it a precursor to the active form (e.g., an imine formed in situ)? Comparing the activity of the aldehyde with its corresponding alcohol, acid, or imine derivatives clarifies its role.

These insights are fundamental for designing next-generation compounds with improved properties. For example, if a particular substitution pattern leads to high potency but also high cytotoxicity, SAR analysis can help identify modifications to reduce toxicity while preserving the desired activity. mdpi.commdpi.com

Exploration of New Chemical Space and Bioisosteric Replacements

Building upon initial SAR findings, medicinal chemists explore new chemical space and employ bioisosteric replacements to further optimize lead compounds. This involves making more significant structural changes than in the initial library synthesis, aiming to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

A bioisostere is a chemical group that can be used to replace another group in a molecule without significantly altering its desired biological activity, but potentially improving other properties. For this compound, this could involve:

Fluorine Replacement: Replacing the fluorine atom with a cyano (-CN) or trifluoromethyl (-CF₃) group. These groups can mimic the electronic-withdrawing properties of fluorine but have different sizes and metabolic profiles.

Alkoxy Group Replacement: The ether oxygen of the isobutoxy group could be replaced with a sulfur atom (thioether) or an amino group (amine) to explore different hydrogen bonding capabilities and geometries.

Aromatic Ring Modification: The benzene ring itself could be replaced with a heterocycle, such as pyridine or thiophene, to alter the compound's solubility, polarity, and potential for new interactions with the biological target.

These strategies allow for the exploration of novel molecular architectures derived from the original scaffold, potentially leading to the discovery of compounds with entirely new biological activities or significantly improved therapeutic profiles.

Development of Fluorescent Probes and Imaging Agents from Aromatic Aldehydes

Aromatic aldehydes are valuable building blocks for the creation of fluorescent probes and imaging agents. bohrium.com The aldehyde group can undergo specific chemical reactions that lead to a significant change in the fluorescence properties of a molecule, a mechanism often referred to as a "turn-on" response. nih.gov

The most common strategy involves the reaction of an aldehyde with a fluorophore containing a primary amine. The amine and aldehyde react to form an imine, and this structural change can dramatically increase the fluorescence quantum yield of the molecule. nih.gov This effect is often due to the inhibition of a process called photoinduced electron transfer (PeT), which quenches fluorescence in the original amine-containing molecule. Once the amine is converted to an imine, the PeT process is blocked, and fluorescence is "turned on." nih.gov

Researchers have developed various fluorophores, such as boron-dipyrromethene (BODIPY) and rosamine derivatives, that are nearly non-fluorescent when functionalized with an amine but become brightly fluorescent upon reaction with an aldehyde. nih.govrsc.org

| Fluorophore Core | Reactive Moiety | Reaction Product | Fluorescence Change |

| Boron-dipyrromethene (BODIPY) | Amino Group | Imine | ~10-fold increase nih.gov |

| Rosamine | Amino Group | Imine | ~10-fold increase nih.gov |

| 2-aminothiophenol based | Amine and Thiol | Dihydrobenzothiazole | ~80-fold increase rsc.orgresearchgate.net |

These probes can be designed to be highly selective for aldehydes over other biological molecules, making them powerful tools for detecting and quantifying aldehydes in complex biological systems, including living cells. rsc.orgresearchgate.net Given its reactive aldehyde group, this compound could potentially be incorporated into such systems or used as a model compound for developing new aldehyde-sensitive probes.

Potential as Ligands for Specific Biological Targets (inferred from related compounds)

While direct biological targets of this compound may not be extensively documented, its structural motifs—a substituted benzaldehyde (B42025)—are present in many biologically active molecules. By examining related compounds, we can infer its potential as a ligand for specific biological targets.

One prominent family of enzymes that interact with aldehydes is the aldehyde dehydrogenase (ALDH) superfamily. These enzymes are responsible for oxidizing aldehydes to carboxylic acids. mdpi.com Certain benzaldehyde derivatives have been designed as inhibitors of specific ALDH isoforms, such as ALDH1A3, which is a target of interest in cancer therapy. These inhibitors are often designed to be recognized by the enzyme as a substrate, but they form a stable complex that inhibits the enzyme's catalytic function. mdpi.com The substituted benzene ring of this compound, with its specific electronic and steric properties, makes it a plausible candidate for investigation as a modulator of ALDH activity.

Furthermore, the fluoro- and alkoxy-substituted phenyl rings are common features in ligands for a variety of receptors and enzymes. For example, 2-phenoxybenzamide derivatives containing a 4-fluorophenoxy group have shown potent antiplasmodial activity, highlighting the favorable nature of this substitution pattern for biological activity. mdpi.com Analogues of the natural product combretastatin A-4, which are potent antitumor agents, often feature substituted phenyl rings where methoxy or ethoxy groups are crucial for activity. mdpi.com These examples suggest that the combination of fluoro and alkoxy substituents on a phenyl ring, as seen in this compound, is a privileged structural motif in medicinal chemistry, indicating its potential as a starting point for designing ligands for a wide range of biological targets.

Future Research Directions and Emerging Opportunities

Novel Synthetic Routes and Sustainable Methodologies

The future synthesis of 4-Fluoro-3-isobutoxybenzaldehyde and its derivatives is poised to benefit significantly from the adoption of green and sustainable chemistry principles. Traditional multi-step syntheses of substituted benzaldehydes are often hampered by the use of hazardous reagents, significant waste generation, and high energy consumption. royalsocietypublishing.orgorganic-chemistry.org Emerging research directions aim to overcome these limitations by developing more efficient and environmentally benign protocols.

One promising avenue is the development of one-pot tandem reactions that minimize the need for isolating intermediates, thereby saving time, resources, and reducing waste. liberty.eduacs.org Such procedures could involve an initial coupling reaction to introduce the isobutoxy group, followed by a formylation step, all within a single reaction vessel. Another area of focus is the use of greener oxidizing agents. Benzylic alcohols can be oxidized to aldehydes using sustainable methods, such as employing gaseous nitrogen dioxide where the byproducts can be converted to nitric acid, creating a waste-free process. nih.gov Similarly, protocols using ambient air as the sole oxidant, free from catalysts or initiators, represent a practical and environmentally friendly approach for aldehyde synthesis. acs.orgsciencedaily.com

The choice of solvent is also a critical component of sustainable synthesis. Replacing volatile and toxic organic solvents with greener alternatives like water or ionic liquids can drastically reduce the environmental impact of chemical production. royalsocietypublishing.org Future methodologies could explore photochemical reactions in aqueous media, leveraging visible light to drive the synthesis under mild, room-temperature conditions. chemistryviews.org

Table 1: Potential Sustainable Synthetic Strategies

| Methodology | Description | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| One-Pot/Tandem Reactions | Combining multiple synthetic steps into a single operation without isolating intermediates. | Reduces solvent waste, energy consumption, and reaction time. | liberty.eduacs.org |

| Aerobic Oxidation | Using ambient air or molecular oxygen as the primary oxidant, often without a catalyst. | Highly economical, safe, and environmentally benign compared to traditional oxidants. | acs.orgsciencedaily.com |

| Photocatalysis in Water | Utilizing visible light to drive reactions in an aqueous medium, often with a simple catalyst like CeCl₃. | Energy-efficient, operates under mild conditions, and uses a green solvent. | chemistryviews.org |

| Use of Ionic Liquids | Employing non-volatile, thermally stable ionic liquids as recyclable solvent systems. | Enhances catalyst stability and reactivity; allows for efficient separation and recycling. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Table 2: AI/ML Applications in Compound Design

| Application Area | Description | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Property Prediction | Using ML models to forecast physicochemical properties (e.g., melting point, solubility) and ADMET profiles. | Rapidly screen virtual derivatives to prioritize candidates with drug-like properties before synthesis. | nih.govresearch.google |

| De Novo Molecular Design | Employing generative AI to create novel molecular structures tailored to specific biological targets or property profiles. | Discover new, patentable derivatives with potentially enhanced efficacy or safety. | elsevier.comoup.com |

| Synthesis Planning | AI algorithms predict optimal synthetic pathways, reagents, and conditions. | Accelerate the synthesis of target compounds and reduce development costs. | mit.edu |

| Structure-Activity Relationship (SAR) | Identifying complex relationships between molecular structure and biological activity from large datasets. | Guide the intelligent optimization of the compound's structure to improve potency and selectivity. | elsevier.com |

Advanced in silico Studies for Predictive Modeling

In silico techniques, which encompass a range of computational methods, offer a powerful, cost-effective, and rapid approach to evaluating the potential of chemical compounds before they are synthesized. nih.govcomputabio.com For this compound, these studies can provide crucial insights into its likely biological behavior and physicochemical properties.

Molecular docking is a key in silico method used to predict how a molecule binds to the active site of a target protein. nih.gov By simulating the interaction between this compound and various enzymes or receptors, researchers can identify potential therapeutic targets and understand the structural basis of its activity. dergipark.org.trmdpi.com

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), provide a highly accurate representation of a molecule's electronic structure. nih.gov These methods can be used to calculate properties like molecular geometry, reaction energies, and spectroscopic signatures, which are essential for understanding chemical reactivity and reaction mechanisms. acs.org

Another critical application is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Early assessment of a compound's ADMET profile is vital to avoid failures in later stages of drug development. acs.orgspringernature.com Numerous in silico tools can now predict these complex properties, helping to design molecules with better pharmacokinetic profiles. computabio.com

Table 3: In Silico Predictive Modeling Techniques

| Technique | Description | Predicted Properties for this compound | Reference |

|---|---|---|---|

| Molecular Docking | Simulates the binding of a small molecule to a macromolecular target. | Binding affinity, binding pose, identification of key interactions, potential biological targets. | nih.govdergipark.org.tr |

| Quantum Chemical Calculations (e.g., DFT) | Calculates electronic structure and energy based on quantum mechanics. | Molecular geometry, reactivity, reaction pathways, spectroscopic properties. | nih.gov |

| ADMET Prediction | Computational models that estimate a compound's pharmacokinetic and toxicity profile. | Absorption, distribution, metabolism, excretion, and potential toxicity. | nih.govacs.org |

| 3D-QSAR Modeling | Correlates the 3D properties of molecules with their biological activity. | Predicts the activity of new derivatives and provides insights for structural optimization. | nih.gov |

Exploration of Interdisciplinary Applications Beyond Traditional Medicinal Chemistry

While the structural features of this compound suggest its potential in medicinal chemistry, its applications may extend into various other scientific and industrial fields. The unique properties imparted by the fluorine and isobutoxy groups could be leveraged in materials science, agrochemicals, and even fragrance development.

In the field of agrochemicals, the incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing biological activity and metabolic stability. researchgate.netccspublishing.org.cn Fluorinated compounds constitute a significant portion of modern pesticides, including herbicides, insecticides, and fungicides. nih.govresearchgate.net Therefore, this compound and its derivatives could be investigated as potential lead compounds for the development of new, effective crop protection agents.

The aromatic and functionalized nature of the molecule also makes it a candidate for applications in materials science. Benzaldehyde (B42025) derivatives are used as building blocks for polymers and other organic materials. The specific electronic and steric properties of this compound could be exploited to create novel materials with tailored optical, electronic, or physical properties. Furthermore, many benzaldehyde derivatives are valued for their characteristic aromas and are used as fragrance substances in consumer products. google.com The specific scent profile of this compound could be evaluated for potential use in the perfume and flavor industry.

Table 4: Potential Interdisciplinary Applications

| Field | Potential Application | Rationale | Reference |

|---|---|---|---|

| Agrochemicals | Development of new herbicides, fungicides, or insecticides. | The presence of fluorine is known to enhance the potency and stability of agrochemicals. | ccspublishing.org.cnnih.gov |

| Materials Science | Use as a monomer or precursor for specialty polymers and organic electronic materials. | The aromatic core and functional groups can be used to construct larger, functional materials. | researchgate.net |

| Fragrance Industry | Application as a fragrance ingredient in perfumes and consumer products. | Substituted benzaldehydes often possess unique and desirable aromas. | google.com |

| Organic Synthesis | A versatile chemical intermediate for creating more complex molecules. | The aldehyde group is highly reactive and can participate in numerous chemical transformations. | wikipedia.org |

Q & A

Basic: What are the optimal synthetic routes for 4-Fluoro-3-isobutoxybenzaldehyde, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

A common approach involves sequential functionalization of the benzaldehyde scaffold. First, fluorination at the para position can be achieved via directed ortho-metalation (DoM) or electrophilic fluorination. The isobutoxy group is typically introduced at the meta position through nucleophilic substitution (e.g., using isobutyl bromide and a base like K₂CO₃ in anhydrous DMF under reflux). Optimization includes:

- Temperature control : Maintain 80–100°C during etherification to balance reaction rate and side-product formation.

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve solubility and reaction efficiency.